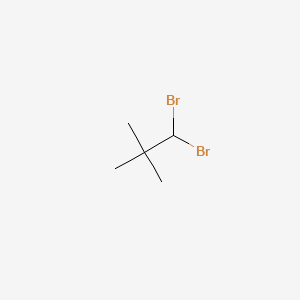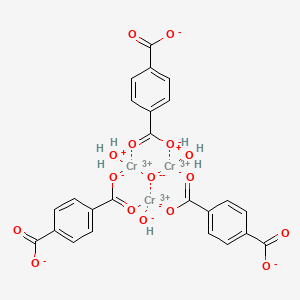
MIL-101(Cr) F Free
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MIL-101(Cr) F Free is a type of metal-organic framework (MOF) that consists of chromium ions and terephthalic acid ligands. This compound is known for its high specific surface area, large pore size, and excellent thermal, chemical, and water stability . The “F Free” designation indicates that this version of MIL-101(Cr) is synthesized without the use of hydrofluoric acid, making it more environmentally friendly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MIL-101(Cr) F Free can be synthesized using a hydrothermal method without hydrofluoric acid. The synthesis involves the reaction of chromium nitrate with terephthalic acid in the presence of water and nitric acid as a modulator . The reaction is typically carried out at temperatures ranging from 160°C to 220°C . The addition of acetic acid and seeding can help lower the reaction temperature while maintaining good yield and surface area .
Industrial Production Methods
For large-scale production, the synthesis can be scaled up to produce quantities greater than 100 grams with yields near 70% and BET surface areas close to 4000 m²/g . The use of nitric acid as a modulator has been shown to increase the yield significantly .
Analyse Des Réactions Chimiques
Types of Reactions
MIL-101(Cr) F Free undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of unsaturated chromium sites.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The terephthalic acid ligands can be substituted with other functional groups to modify the properties of the MOF.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the MOF structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce chromium oxides, while substitution reactions can yield functionalized MOFs with different properties .
Applications De Recherche Scientifique
MIL-101(Cr) F Free has a wide range of scientific research applications due to its unique properties :
Mécanisme D'action
The mechanism of action of MIL-101(Cr) F Free involves its high specific surface area and the presence of unsaturated chromium sites, which act as Lewis acid sites . These sites can interact with various molecules, facilitating adsorption, catalysis, and other chemical processes . The large pore size allows for the accommodation of large molecules, enhancing its effectiveness in gas storage and separation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
MIL-88: Another chromium-based MOF with different structural properties.
MIL-53: Known for its flexibility and ability to undergo structural changes upon adsorption.
MOF-235: A MOF with similar applications but different structural characteristics.
Uniqueness
MIL-101(Cr) F Free stands out due to its high specific surface area, large pore size, and excellent stability in various conditions . The fluoride-free synthesis makes it more environmentally friendly compared to other MOFs that require hydrofluoric acid .
Propriétés
Formule moléculaire |
C24H19Cr3O16+2 |
|---|---|
Poids moléculaire |
719.4 g/mol |
Nom IUPAC |
dioxidanium;chromium(3+);oxygen(2-);terephthalate;hydroxide |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-5 |
Clé InChI |
UALWHFIFJCQBLB-UHFFFAOYSA-I |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH3+].[OH3+].[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



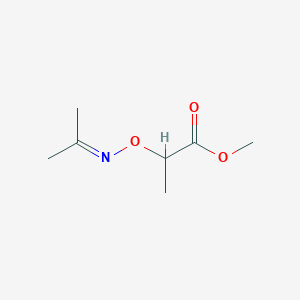
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
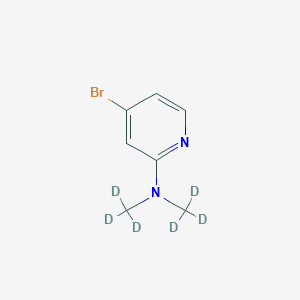
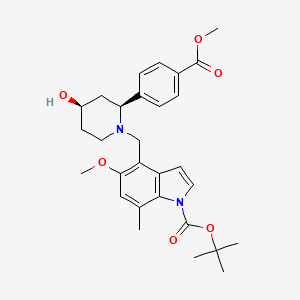
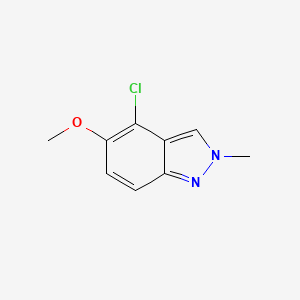
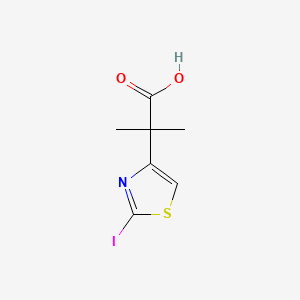
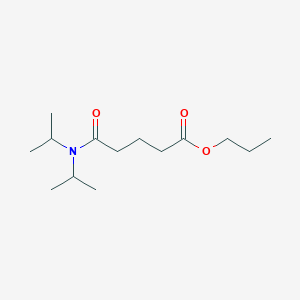
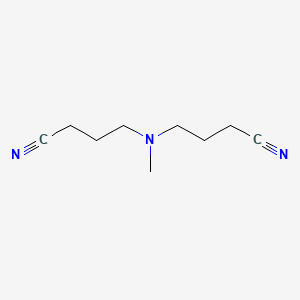
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
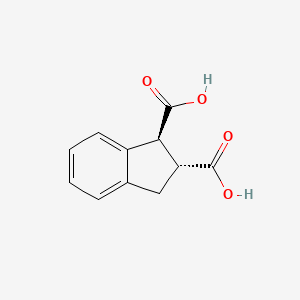
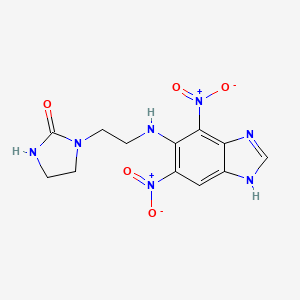
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
